Stereo- and Regiochemical Specificity: (S)-β³-Butanoic Acid vs. (R)-β³-Butanoic Acid and (S)-β²-Propanoic Acid
The target compound (CAS 270065-90-2) is the (S)-enantiomer with a β³-butanoic acid backbone. Its enantiomer, (R)-Fmoc-3-amino-4-(4-cyanophenyl)butyric acid (CAS 269726-87-6), and its β²-regioisomer, (S)-Fmoc-3-amino-3-(4-cyanophenyl)propionic acid (CAS 507472-24-4), represent the two most structurally proximate comparators. In the integrin antagonist patent literature, αvβ3 receptor affinity differences between α-phenylalanine and β-phenylalanine scaffolds have been quantified: the α-phenylalanine derivative (II) exhibits an IC₅₀ of 0.18 nM, whereas certain succinic acid β-phenylalanine constructs show IC₅₀ values ranging from 38.7 to 141 nM—a >200-fold difference attributable to backbone architecture [1]. The β²-propanoic acid analog (CAS 507472-24-4) has a measured optical rotation of [α]D25 = -35 ± 2° (c=1, DMF), a molecular weight of 412.44 g/mol, and a melting point of 106–112 °C, all differing from the target β³-butanoic acid compound (MW 426.46; distinct chromatographic retention) . These stereochemical and constitutional differences are not interchangeable in any chiral biological recognition event.
| Evidence Dimension | Stereochemical and constitutional identity; integrin αvβ3 inhibitory potency |
|---|---|
| Target Compound Data | (S)-β³-butanoic acid scaffold; CAS 270065-90-2; MW 426.46; (S)-configuration at C3 |
| Comparator Or Baseline | (R)-β³-butanoic acid (CAS 269726-87-6, MW 426.46); (S)-β²-propanoic acid (CAS 507472-24-4, MW 412.44, [α]D25 = -35 ± 2°); α-phenylalanine integrin antagonist (IC₅₀ = 0.18 nM) vs. succinic acid β-phenylalanine derivatives (IC₅₀ = 38.7–141 nM) |
| Quantified Difference | α-Phe vs. β-Phe scaffold: >200-fold difference in αvβ3 IC₅₀; MW difference between β³ and β² scaffolds: 14.02 g/mol; distinct optical rotation |
| Conditions | αvβ3 integrin receptor in-vitro binding assay (patent data); polarimetry in DMF (c=1) |
Why This Matters
Selection of the correct stereoisomer and backbone regioisomer is mandatory for maintaining target binding affinity and biological function; switching to the (R)-enantiomer or the β²-propanoic acid analog will produce a structurally distinct peptide with unpredictable pharmacological properties.
- [1] Patent US 2001/0031788 A1. Beta-phenylalanine derivatives as integrin antagonists. Paragraphs [0010]–[0013]. Published October 18, 2001. View Source
